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Compound of Interest

Compound Name: 8-Methoxyquinazolin-4-OL

Cat. No.: B105573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption,

Distribution, Metabolism, and Excretion (ADME) properties of the heterocyclic compound 8-
Methoxyquinazolin-4-OL. Due to the absence of a publicly available, comprehensive in silico

ADME profile for this specific molecule, this guide combines known physicochemical properties

with qualitative predictions based on its chemical structure and data from closely related

quinazolinone analogs. This information is crucial for researchers in the fields of medicinal

chemistry and drug discovery to evaluate its potential as a drug candidate.

Physicochemical Properties
The fundamental physicochemical properties of 8-Methoxyquinazolin-4-OL are essential for

interpreting its likely ADME profile. These properties, sourced from chemical databases, are

summarized below.[1][2]
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Property Value Source

Chemical Formula C₉H₈N₂O₂ [1]

Molecular Weight 176.17 g/mol [1][2]

Canonical SMILES
COC1=CC=CC2C(O)=NC=NC

=21
[1]

InChIKey
CKBSLDWXPYMOIT-

UHFFFAOYSA-N
[1]

Predicted ADME Profile Summary
The following table outlines the qualitative and semi-quantitative predictions for the core ADME

properties of 8-Methoxyquinazolin-4-OL. These predictions are based on its structural

features—a relatively small, moderately polar molecule—and the general characteristics of the

quinazolinone scaffold reported in the literature.[3][4][5][6] For comparative context, a

quantitative example of a related quinazolinone derivative is provided in the subsequent

section.
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ADME Parameter Predicted Property Rationale and Commentary

Absorption

Aqueous Solubility Moderate to Low

The quinazolinone core is

generally sparingly soluble in

water. The presence of a polar

hydroxyl group and nitrogen

atoms may improve solubility,

but the aromatic system

reduces it.

Permeability (Caco-2) Moderate to High

As a small molecule that

should not violate Lipinski's

Rule of Five, passive diffusion

across the intestinal

membrane is expected to be a

primary absorption

mechanism.

Oral Bioavailability Likely Moderate

Good permeability may be

offset by potential first-pass

metabolism. The overall

bioavailability will be a balance

of absorption and metabolic

clearance.

Distribution

Plasma Protein Binding (PPB) Moderate

Quinazolinone derivatives

often exhibit binding to plasma

proteins like albumin. The

degree of binding is variable

but is not expected to be

excessively high for this

relatively simple structure.

Blood-Brain Barrier (BBB)

Penetration

Possible The molecule's small size and

moderate lipophilicity could

allow for penetration of the

BBB. In silico models for other
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quinazolinones have shown

positive BBB penetration.[4]

Volume of Distribution (Vd) Moderate

The compound is expected to

distribute beyond the systemic

circulation into tissues, but

widespread distribution may be

limited by its polarity.

Metabolism

Metabolic Stability Low to Moderate

The quinazolinone ring and the

methoxy group are susceptible

to metabolism by cytochrome

P450 (CYP) enzymes.

Common metabolic pathways

include O-demethylation of the

methoxy group and

hydroxylation of the aromatic

rings.

Major Metabolizing Enzymes CYP3A4, CYP2D6, CYP1A2

These are common enzymes

involved in the metabolism of a

wide range of xenobiotics,

including heterocyclic

compounds.

Excretion

Primary Route Renal and Biliary

Metabolites are likely to be

more polar and excreted via

the kidneys. Some parent

compounds and metabolites

may also be eliminated

through bile.

Toxicity

hERG Inhibition Low Risk While requiring experimental

confirmation, the simple

structure of 8-
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Methoxyquinazolin-4-OL does

not contain common structural

alerts for hERG channel

inhibition.

Mutagenicity (Ames) Low Risk

The core structure is not

typically associated with

mutagenicity.

Representative In Silico ADME Data for a
Quinazolinone Analog
To provide a quantitative perspective, the following table presents predicted ADME properties

for a series of quinazolin-4-one derivatives from a published study.[7] These compounds, while

structurally different, share the same core and provide a useful benchmark for what might be

expected from in silico modeling of such scaffolds.

Disclaimer: The following data is for structurally related compounds and should not be taken as

the actual predicted values for 8-Methoxyquinazolin-4-OL. It is presented for illustrative

purposes.
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Parameter Compound 3 Compound 4
Reference Drug

(Piragliatin)

Molecular Weight 412.43 426.46 331.34

LogP 3.58 3.87 2.11

H-bond Acceptors 5 5 5

H-bond Donors 1 1 2

Topological Polar

Surface Area (TPSA)
74.29 Å² 74.29 Å² 84.58 Å²

Aqueous Solubility

(LogS)
-4.41 -4.71 -3.02

GI Absorption High High High

BBB Permeant Yes Yes No

CYP2D6 Inhibitor No No No

Lipinski's Rule of Five

Violations
0 0 0

Source: Adapted from in silico ADMET prediction data for novel quinazolin-4-one derivatives.[7]

Experimental Protocols
Standard in vitro ADME assays are essential to confirm these in silico predictions. Below are

detailed methodologies for key experiments.

Kinetic Aqueous Solubility Assay
Objective: To determine the solubility of a compound in an aqueous buffer at a specific pH.

Methodology:

A high-concentration stock solution of 8-Methoxyquinazolin-4-OL is prepared in dimethyl

sulfoxide (DMSO).
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This stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a

final DMSO concentration of 1-2%.

The solution is shaken or agitated at room temperature for a period of 1.5 to 2 hours to

allow for precipitation of the compound.

The solution is then filtered to remove the precipitated solid.

The concentration of the dissolved compound in the filtrate is quantified using liquid

chromatography-mass spectrometry (LC-MS/MS) by comparing it to a standard curve.

Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across the human intestinal barrier,

predicting in vivo absorption.

Methodology:

Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto a semi-permeable

membrane in a transwell plate and cultured for 21-25 days until they form a confluent,

differentiated monolayer.

The integrity of the cell monolayer is verified using a marker compound like Lucifer yellow.

8-Methoxyquinazolin-4-OL is added to the apical (AP) side of the monolayer

(representing the intestinal lumen).

Samples are collected from the basolateral (BL) side (representing the bloodstream) at

various time points.

The apparent permeability coefficient (Papp) is calculated based on the rate of

appearance of the compound on the BL side, as quantified by LC-MS/MS.

The assay is often run in both AP-to-BL and BL-to-AP directions to assess for active efflux.

Metabolic Stability Assay in Human Liver Microsomes
(HLM)
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Objective: To determine the rate at which a compound is metabolized by liver enzymes,

predicting its metabolic clearance.

Methodology:

Human liver microsomes, which contain a high concentration of CYP enzymes, are

incubated with 8-Methoxyquinazolin-4-OL at 37°C.

The reaction is initiated by the addition of the cofactor NADPH, which is required for CYP

enzyme activity.

Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is

quenched by adding a cold organic solvent like acetonitrile.

The samples are centrifuged to precipitate proteins.

The amount of the parent compound remaining in the supernatant at each time point is

quantified by LC-MS/MS.

The rate of disappearance of the compound is used to calculate its in vitro half-life (t½)

and intrinsic clearance (CLint).

Visualizations
Logical Relationship of Core ADME Properties
This diagram illustrates how the fundamental physicochemical properties of a compound

influence its ADME profile, ultimately determining its bioavailability and potential for toxicity.
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Caption: Interplay of physicochemical properties and ADME processes.

General In Vitro ADME Experimental Workflow
This diagram outlines a typical workflow for the in vitro assessment of a compound's ADME

properties, from initial screening to more detailed characterization.
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Caption: A typical workflow for in vitro ADME profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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